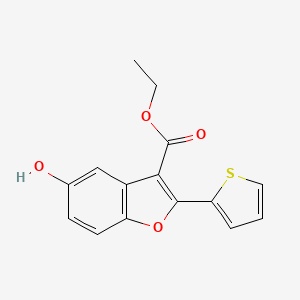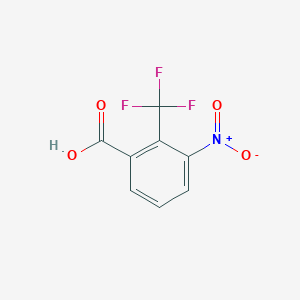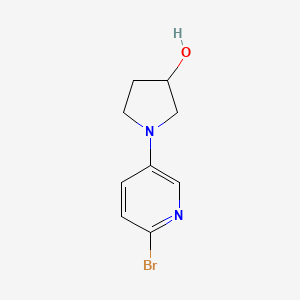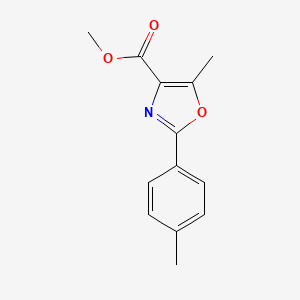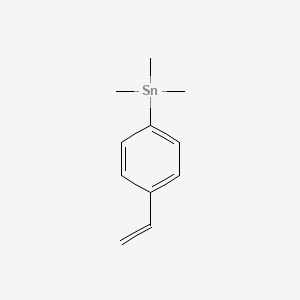
Trimethyl(4-vinylphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-vinylphenyl)stannane: is an organotin compound with the molecular formula C11H16Sn It is characterized by the presence of a tin atom bonded to a trimethyl group and a 4-vinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with trimethyltin chloride . The reaction typically occurs in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organotin compound synthesis apply. Industrial production would likely involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-vinylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It can undergo coupling reactions with other organometallic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new carbon-tin bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted organotin compounds.
Oxidation Products: Oxidation typically yields tin oxides or organotin oxides.
Coupling Products: Coupling reactions can produce complex organotin compounds with multiple functional groups.
Scientific Research Applications
Chemistry: Trimethyl(4-vinylphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds and as a precursor for catalysts in various chemical reactions.
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown promise as antifungal and antibacterial agents, although their toxicity remains a concern.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in the manufacture of certain types of plastics. It is also used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of trimethyl(4-vinylphenyl)stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical structures. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Trimethyl(phenylmethyl)stannane: This compound has a similar structure but with a phenylmethyl group instead of a 4-vinylphenyl group.
Tetramethyltin: This compound contains four methyl groups bonded to a tin atom, lacking the vinylphenyl group.
Uniqueness: Trimethyl(4-vinylphenyl)stannane is unique due to the presence of the 4-vinylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the vinyl group can participate in additional chemical reactions, such as polymerization or coupling reactions.
Properties
Molecular Formula |
C11H16Sn |
|---|---|
Molecular Weight |
266.95 g/mol |
IUPAC Name |
(4-ethenylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h2,4-7H,1H2;3*1H3; |
InChI Key |
RNVJDKITSPLHGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
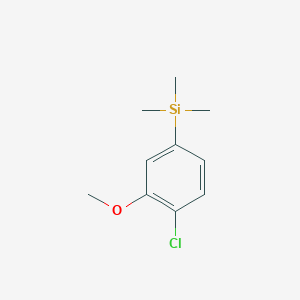
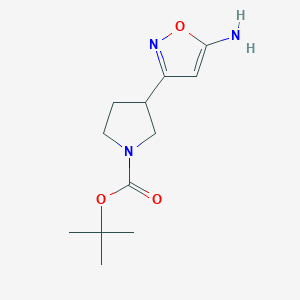
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
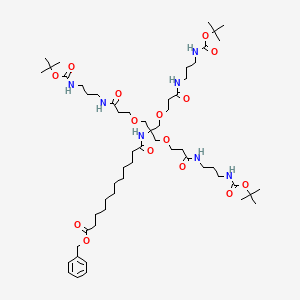
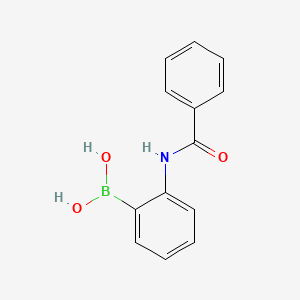
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
